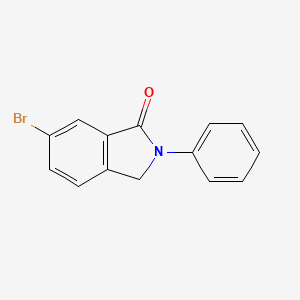![molecular formula C11H24O4 B1498670 3-[3-(3-Hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-OL CAS No. 52479-58-0](/img/structure/B1498670.png)
3-[3-(3-Hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) is a polymeric compound known for its versatility and wide range of applications. This compound is a type of polyether, which is characterized by the presence of ether linkages in its backbone. It is commonly used in the production of various industrial and consumer products due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) typically involves the polymerization of ethylene oxide and propylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure.
Polymerization of Ethylene Oxide and Propylene Oxide:
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors equipped with precise temperature and pressure control systems. The process involves the continuous feeding of ethylene oxide and propylene oxide into the reactor, along with the catalyst. The polymerization reaction is monitored to ensure consistent product quality.
化学反応の分析
Types of Reactions
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the polymer into alcohols or other reduced forms.
Substitution: The hydroxyl groups in the polymer can undergo substitution reactions with various reagents.
Common Reagents and Conditions
-
Oxidation
Reagents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Conditions: The reaction is typically carried out at room temperature or slightly elevated temperatures.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Conditions: The reaction is conducted under an inert atmosphere to prevent oxidation.
-
Substitution
Reagents: Various alkyl halides or acyl chlorides can be used for substitution reactions.
Conditions: The reaction is typically carried out in the presence of a base such as pyridine.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and other reduced forms of the polymer.
Substitution: Alkylated or acylated derivatives of the polymer.
科学的研究の応用
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) has a wide range of scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical products and as a component in medical implants.
Industry: Applied in the production of adhesives, coatings, and sealants due to its excellent adhesive properties.
作用機序
The mechanism of action of Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) involves its interaction with various molecular targets and pathways. The hydroxyl groups in the polymer can form hydrogen bonds with other molecules, leading to the formation of stable complexes. This property is particularly useful in drug delivery systems, where the polymer can encapsulate and release therapeutic agents in a controlled manner.
類似化合物との比較
Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) is unique due to its specific molecular structure and properties. Similar compounds include:
Polyethylene Glycol: A polyether compound with similar properties but different molecular structure.
Polypropylene Glycol: Another polyether with distinct properties and applications.
Poly(tetramethylene ether glycol): A polyether with a different backbone structure and unique properties.
Compared to these compounds, Poly(oxy(methyl-1,2-ethanediyl)), alpha,alpha’-(2,2-dimethyl-1,3-propanediyl)bis(omega-hydroxy-) offers a unique combination of chemical stability, biocompatibility, and versatility, making it suitable for a wide range of applications.
特性
CAS番号 |
52479-58-0 |
|---|---|
分子式 |
C11H24O4 |
分子量 |
220.31 g/mol |
IUPAC名 |
3-[3-(3-hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-ol |
InChI |
InChI=1S/C11H24O4/c1-11(2,9-14-7-3-5-12)10-15-8-4-6-13/h12-13H,3-10H2,1-2H3 |
InChIキー |
TXQSSRQPVYENEB-UHFFFAOYSA-N |
SMILES |
CC(C)(COCCCO)COCCCO |
正規SMILES |
CC(C)(COCCCO)COCCCO |
Key on ui other cas no. |
52479-58-0 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,4'-[1,3,4-Oxadiazole-2,5-diylbis(4,1-phenyleneazo) bis[N-(4-chloro-2,5-dimethoxyphenyl)]-3-hydroxy-2-naphthalenecarboxamide](/img/structure/B1498588.png)

![6-Iodo-7-methoxyimidazo[1,2-A]pyridine](/img/structure/B1498596.png)
![5-((Benzyloxy)carbonyl)-2-oxa-5-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1498597.png)
![1-[1-Phenyl-3,4-dihydro-1h-pyrido[3,4-b]indol-2(9h)-yl]pentan-1-one](/img/structure/B1498598.png)
![Hydrogen bis[3,5-di-tert-butylsalicylato(2-)-o1,o2]chromate(1-)](/img/structure/B1498599.png)
![zinc;6,15,24,33-tetrakis(phenylsulfanyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),3,5,7,9,12,14,16,18,21,23,25,27,30,32,34-hexadecaene](/img/structure/B1498600.png)



![5-chloro-2-[6-(2,2,6,6-tetramethylpiperidin-4-yl)oxypyridazin-3-yl]phenol](/img/structure/B1498614.png)


